molecular formula C13H11NO3 B8755236 Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate

Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate

Cat. No.: B8755236
M. Wt: 229.23 g/mol
InChI Key: SIJTXRYHHYTUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 2-oxo-6-phenyl-1H-pyridine-4-carboxylate

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-7-11(14-12(15)8-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)

InChI Key

SIJTXRYHHYTUJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 10% palladium-carbon (3.2 g) was added to an EtOH (50 mL)-THF (5 mL) mixed solution of methyl 2-phenyl-6-benzyloxypyridine-4-carboxylate (5.3 g), and in a hydrogen atmosphere, this was stirred at room temperature for 9 hours. The reaction liquid was filtered through Celite, concentrated under reduced pressure, and a mixed solution of hexane/ethyl acetate=2/1 was added thereto. The precipitate was taken out through filtration, washed with that solution, and dried to obtain the title compound as a white powder. The filtrate was concentrated, and the residue was purified through silica gel column chromatography (from hexane/ethyl acetate to chloroform/methanol), and combined with the previous powder to obtain the title compound as a white powder.
Name
methyl 2-phenyl-6-benzyloxypyridine-4-carboxylate
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
3.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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